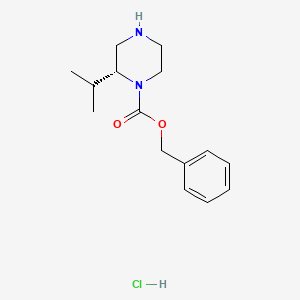
(R)-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound is characterized by the presence of a benzyl carbamate (CBZ) protecting group and an isopropyl substituent on the piperazine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using a benzyl carbamate (CBZ) group. This is achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as triethylamine.
Isopropylation: The protected piperazine is then subjected to isopropylation
Hydrochloride Formation: Finally, the hydrochloride salt of the compound is formed by treating the isopropylated piperazine with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Isopropyl halides, other alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce deprotected piperazine derivatives.
Applications De Recherche Scientifique
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of ®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structure and functional groups. The benzyl carbamate (CBZ) group plays a crucial role in protecting the piperazine ring during chemical reactions, while the isopropyl group influences the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-N-CBZ-2-METHYLPIPERAZINE hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
®-1-N-CBZ-2-ETHYLPIPERAZINE hydrochloride: Contains an ethyl group instead of an isopropyl group.
®-1-N-CBZ-2-BUTYLPIPERAZINE hydrochloride: Features a butyl group in place of the isopropyl group.
Uniqueness
®-1-N-CBZ-2-ISOPROPYLPIPERAZINE hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
1217618-41-1 |
|---|---|
Formule moléculaire |
C15H23ClN2O2 |
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
benzyl (2R)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m0./s1 |
Clé InChI |
VWOPFCXOCLWCGD-UQKRIMTDSA-N |
SMILES isomérique |
CC(C)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
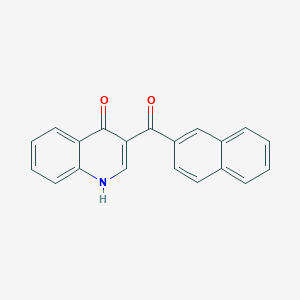
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)
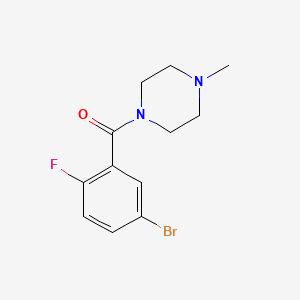
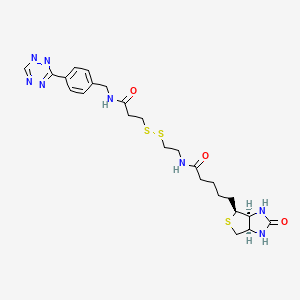
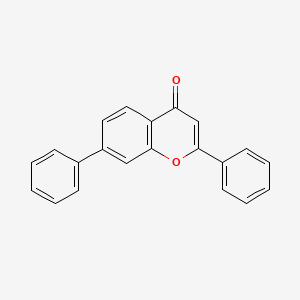
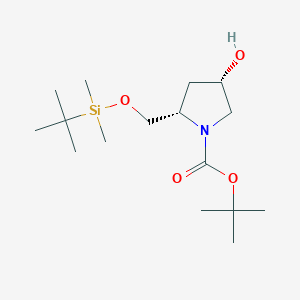
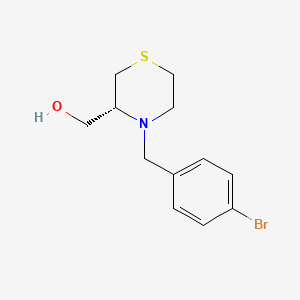
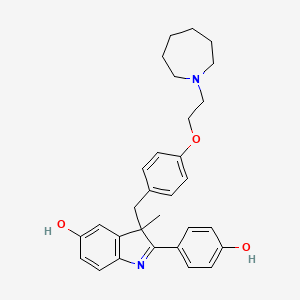
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)

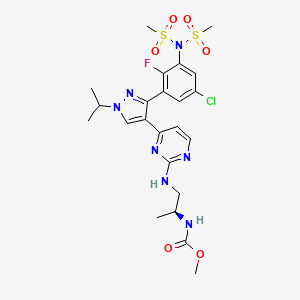
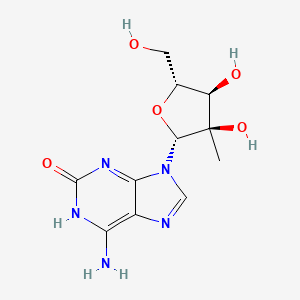
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
